molecular formula C10H9N3O2 B1524219 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 1186663-55-7

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B1524219
CAS No.: 1186663-55-7
M. Wt: 203.2 g/mol
InChI Key: MCADMJGMKMNLIE-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a benzoic acid moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and altering the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. Furthermore, this compound can affect protein-protein interactions, potentially disrupting or stabilizing protein complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered physiological functions. Threshold effects have been observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, influencing its biological activity. The distribution of this compound can also affect its accumulation and clearance from the body, impacting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid typically involves the following steps:

  • Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Coupling with Benzoic Acid: The pyrazolyl group is then coupled with benzoic acid derivatives using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC).

  • Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Substituted pyrazolyl derivatives.

Scientific Research Applications

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is compared with other similar compounds, such as:

  • 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a similar pyrazolyl group but differs in the presence of a phenyl group and a butanoic acid moiety.

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound has a simpler structure with an amino group and a hydroxyl group attached to the pyrazolyl ring.

Properties

IUPAC Name

2-amino-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADMJGMKMNLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695705
Record name 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-55-7
Record name Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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